Cas no 75520-89-7 ((R)-Colchicine)
(R)-Colchicine Chemical and Physical Properties
Names and Identifiers
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- Acetamide,N-(5,6,7,9-tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl)-, (R)-(9CI)
- (R)-Colchicine
- (+)-Colchicine
- (+)-Colchicin
- (R)-7-Acetylamino-1,2,3,10-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-on
- Acetamide,N-(5,6,7,9-tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo(a)heptalen-7-yl)-,(R)
- COLCHICINE,(+)
- Colchicine,(R)-Isomer
- Lopac-C-9754
-
- Inchi: 1S/C22H25NO6/c1-12(24)23-16-8-6-13-10-19(27-3)21(28-4)22(29-5)20(13)14-7-9-18(26-2)17(25)11-15(14)16/h7,9-11,16H,6,8H2,1-5H3,(H,23,24)/t16-/m1/s1
- InChI Key: IAKHMKGGTNLKSZ-MRXNPFEDSA-N
- SMILES: O(C)C1=C(C(=CC2=C1C1=CC=C(C(C=C1[C@@H](CC2)NC(C)=O)=O)OC)OC)OC
Computed Properties
- Exact Mass: 399.16800
Experimental Properties
- Melting Point: 106-132°C
- PSA: 83.09000
- LogP: 3.26250
(R)-Colchicine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C640001-1mg |
(R)-Colchicine |
75520-89-7 | 1mg |
$283.00 | 2023-05-18 | ||
| TRC | C640001-2.5mg |
(R)-Colchicine |
75520-89-7 | 2.5mg |
$ 656.00 | 2023-09-08 | ||
| TRC | C640001-10mg |
(R)-Colchicine |
75520-89-7 | 10mg |
$ 2466.00 | 2023-09-08 | ||
| TRC | C640001-25mg |
(R)-Colchicine |
75520-89-7 | 25mg |
$ 5319.00 | 2023-09-08 | ||
| A2B Chem LLC | AH53150-2.5mg |
(+)-Colchicine |
75520-89-7 | 2.5mg |
$749.00 | 2024-04-19 | ||
| A2B Chem LLC | AH53150-10mg |
(+)-Colchicine |
75520-89-7 | 10mg |
$2482.00 | 2024-04-19 | ||
| A2B Chem LLC | AH53150-25mg |
(+)-Colchicine |
75520-89-7 | 25mg |
$5214.00 | 2024-04-19 |
(R)-Colchicine Related Literature
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on (R)-Colchicine
Comprehensive Overview of (R)-Colchicine (CAS No. 75520-89-7): Mechanism, Applications, and Research Insights
(R)-Colchicine (CAS No. 75520-89-7) is a stereoisomer of the well-known alkaloid colchicine, derived from plants of the genus Colchicum. This compound has garnered significant attention in biomedical research due to its unique microtubule-disrupting properties and potential therapeutic applications. Unlike its more common counterpart, (S)-colchicine, the (R)-enantiomer exhibits distinct pharmacological profiles, making it a subject of interest for drug development and mechanistic studies.
The primary mechanism of (R)-Colchicine involves binding to tubulin, the building block of microtubules, thereby inhibiting their polymerization. This action disrupts cellular processes such as mitosis, intracellular transport, and cell motility. Researchers are particularly intrigued by its potential in targeting inflammatory pathways, as evidenced by its modulation of NLRP3 inflammasome activity—a hotspot in current autoimmune disease research. Recent studies also explore its role in fibrosis prevention and cancer metastasis inhibition, aligning with trending topics like precision medicine and targeted therapy.
In the context of drug repurposing—a strategy dominating pharmaceutical innovation—(R)-Colchicine has been investigated for cardiovascular protection, especially in atherosclerosis and pericarditis. Clinical trials have highlighted its low-dose efficacy, coinciding with the growing demand for cost-effective therapeutics. Its pharmacokinetic profile, including oral bioavailability and hepatic metabolism, remains a critical focus for optimizing dosing regimens.
From a synthetic chemistry perspective, 75520-89-7 poses challenges due to its complex tropolone ring system and stereochemistry. Advances in asymmetric synthesis and biocatalysis have enabled more efficient production, addressing the compound’s scarcity in natural sources. Analytical techniques like HPLC-MS and X-ray crystallography are pivotal for quality control, reflecting the industry’s emphasis on analytical validation.
Environmental and sustainability concerns have spurred interest in green extraction methods for (R)-Colchicine, utilizing techniques such as supercritical fluid extraction. This aligns with the broader shift toward eco-friendly pharmaceuticals. Additionally, computational tools like molecular docking and QSAR modeling accelerate its structure-activity relationship studies, catering to the rise of AI-driven drug discovery.
Despite its promise, (R)-Colchicine demands cautious handling due to its narrow therapeutic index. Research into nanodelivery systems (e.g., liposomes) aims to enhance its safety profile—a response to the patient-centric care movement. Regulatory agencies emphasize rigorous toxicity screening and genotoxicity assessments, underscoring the balance between innovation and safety.
In summary, (R)-Colchicine (CAS No. 75520-89-7) represents a multifaceted compound bridging traditional medicine and modern therapeutics. Its evolving applications in inflammation, oncology, and cardiology position it as a compelling candidate for future research, resonating with today’s emphasis on translational science and personalized healthcare.
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